6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features a unique combination of furan, benzofuran, and benzoxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, which are then coupled through various organic reactions such as Suzuki–Miyaura coupling . The final step involves the formation of the benzoxazinone ring under specific reaction conditions, often requiring the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2,5-furandicarboxylic acid, which are used in polymer synthesis and have similar structural features.
Benzofuran Derivatives: Compounds such as psoralen, which are used in phototherapy and have similar aromatic structures.
Benzoxazinone Derivatives: Compounds like 2-amino-3H-phenoxazin-3-one, which are used in dye synthesis and have similar heterocyclic structures.
Uniqueness
What sets 6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE apart is its unique combination of furan, benzofuran, and benzoxazinone moieties
Properties
Molecular Formula |
C24H17NO7 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
6-[2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H17NO7/c1-25-18-9-14(4-6-21(18)32-13-23(25)27)19(26)12-30-15-5-7-20-16(10-15)17(11-31-20)24(28)22-3-2-8-29-22/h2-11H,12-13H2,1H3 |
InChI Key |
KBSMQAKROBCWGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.